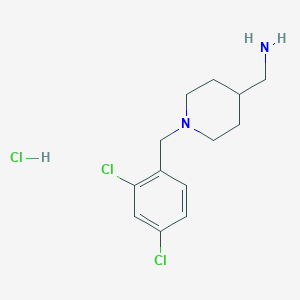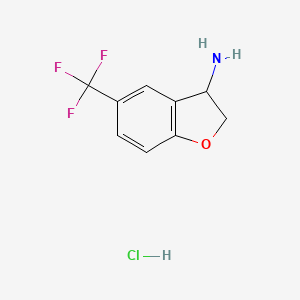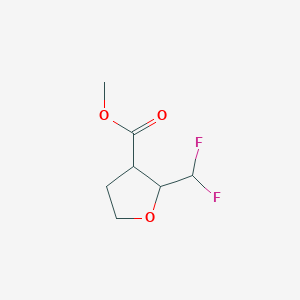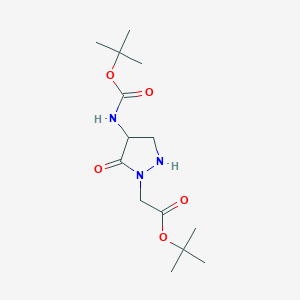
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by a piperidine ring substituted with a methoxyphenyl group and an aldehyde functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde typically involves the reaction of 2-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 2-methoxybenzaldehyde reacts with the amine group of piperidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 2-(2-Methoxyphenyl)piperidine-1-carboxylic acid.
Reduction: 2-(2-Methoxyphenyl)piperidine-1-methanol.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyphenyl)piperidine-1-carbaldehyde
- 2-(2-Chlorophenyl)piperidine-1-carbaldehyde
- 2-(2-Nitrophenyl)piperidine-1-carbaldehyde
Uniqueness
2-(2-Methoxyphenyl)piperidine-1-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds with different substituents, such as hydroxy, chloro, or nitro groups, which may exhibit different chemical and biological properties .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-16-13-8-3-2-6-11(13)12-7-4-5-9-14(12)10-15/h2-3,6,8,10,12H,4-5,7,9H2,1H3 |
Clé InChI |
SHUMXPMIEVZISD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)

![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)







